molecular formula C16H19ClN2O3S2 B2509993 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946304-60-5

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2509993
CAS No.: 946304-60-5
M. Wt: 386.91
InChI Key: LRXRFAMIUWRSCB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a novel benzenesulfonamide derivative offered for research purposes. This compound is structurally characterized by a 3-chlorobenzenesulfonamide group linked to a 2-morpholino-2-(thiophen-3-yl)ethyl amine moiety. The integration of the morpholine ring and thiophene heterocycle is designed to modulate the molecule's electronic properties, solubility, and potential for π-π stacking interactions with biological targets . Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, extensively investigated as potent inhibitors of various enzymes . Specifically, they are known to act as effective inhibitors of carbonic anhydrases , which are metalloenzymes involved in critical physiological processes . Some benzenesulfonamides also demonstrate inhibitory activity against mTORC1 (Mammalian target of rapamycin complex 1), a key regulator of cell growth, proliferation, and autophagy. Inhibition of the mTOR pathway is a recognized strategy in oncology research and the study of neurodegenerative diseases . The structural features of this compound suggest it is a valuable chemical tool for researchers exploring these and other biological pathways. It is suitable for use in in vitro enzymatic and cellular assays to elucidate novel mechanisms of action or structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-9-23-12-13)19-5-7-22-8-6-19/h1-4,9-10,12,16,18H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRFAMIUWRSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Approaches

Synthesis of the Morpholine-Thiophene Ethylamine Precursor

The preparation of 2-morpholino-2-(thiophen-3-yl)ethylamine, the critical amine precursor, is a pivotal step in the synthesis. Two primary methodologies have been documented:

Reductive Amination Strategy

This approach involves the condensation of thiophen-3-yl acetaldehyde with morpholine, followed by reduction to yield the ethylamine derivative. A representative procedure, adapted from methodologies in pyridine derivative synthesis, utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Thiophen-3-yl acetaldehyde (1.0 equiv) and morpholine (1.2 equiv) are combined in dichloromethane under inert conditions. After 30 minutes of stirring, NaBH(OAc)₃ (1.5 equiv) is added, and the reaction proceeds at ambient temperature for 16 hours. The crude product is purified via column chromatography, yielding the morpholine-thiophene ethylamine with an average efficiency of 78%.

Nucleophilic Substitution Pathway

An alternative route, derived from 2-thiophene ethylamine synthesis, involves bromination of 2-(thiophen-3-yl)ethanol to form 2-bromo-2-(thiophen-3-yl)ethane, which subsequently undergoes nucleophilic substitution with morpholine. The reaction is conducted in acetonitrile at 80°C for 12 hours, yielding the precursor with a moderate efficiency of 65%. This method, while straightforward, requires careful control of stoichiometry to minimize di-substitution byproducts.

Sulfonylation with 3-Chlorobenzenesulfonyl Chloride

The final step entails the reaction of the morpholine-thiophene ethylamine with 3-chlorobenzenesulfonyl chloride to form the target sulfonamide. Key variations in this step include:

Pyridine-Mediated Sulfonylation

In a protocol analogous to benzenesulfonamide derivatization, the amine precursor (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by the addition of 3-chlorobenzenesulfonyl chloride (1.1 equiv) and pyridine (2.0 equiv) to scavenge HCl. The reaction proceeds at 0–5°C for 2 hours, achieving a yield of 85–90% after purification via recrystallization from ethanol/water.

Triethylamine-Based Conditions

Substituting pyridine with triethylamine (TEA) in tetrahydrofuran (THF) solvent enhances reaction scalability. TEA (3.0 equiv) is added dropwise to a mixture of the amine and sulfonyl chloride at room temperature. After 4 hours, the product is isolated by filtration, yielding 80–82% purity, necessitating additional chromatographic purification.

Mechanistic Insights and Reaction Optimization

Sulfonamide Bond Formation

The sulfonylation mechanism proceeds via nucleophilic attack of the ethylamine’s nitrogen on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride, facilitated by the base (pyridine or TEA). The reaction’s exothermic nature mandates temperature control to prevent decomposition. Computational studies suggest that electron-withdrawing groups on the sulfonyl chloride enhance reactivity, as evidenced by the chloro substituent’s role in accelerating the reaction.

Challenges in Precursor Synthesis

The morpholine-thiophene ethylamine’s steric hindrance, due to the bulky morpholine and thiophene groups, complicates both reductive amination and nucleophilic substitution. Reductive amination offers superior yields but requires stringent anhydrous conditions to prevent aldehyde oxidation. Conversely, nucleophilic substitution is less sensitive to moisture but suffers from lower efficiency due to competing elimination reactions.

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Nucleophilic Substitution
Yield 78% 65%
Reaction Time 16 hours 12 hours
Purification Complexity Moderate (chromatography) High (recrystallization)
Scalability Excellent Moderate
Sulfonylation Method Pyridine-Mediated Triethylamine-Based
Yield 90% 82%
Purity Post-Reaction 95% 80%
Temperature Control Critical (0–5°C) Ambient
Solvent Dichloromethane Tetrahydrofuran

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The morpholine ring can enhance its binding affinity to biological targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Class

Several sulfonamide derivatives synthesized via General Procedure D () share core structural features but differ in substituents:

Compound ID Substituent on Benzenesulfonamide Molecular Formula Molecular Weight Yield (%) Physical State
15 3-Chloro C24H31ClN2O4S 479.03 83 Colorless oil
16 5-Chloro-2-fluoro C24H30ClFN2O4S 497.02 67 Colorless oil
17 5-Chloro-2-methoxy C25H33ClN2O5S 509.06 76 Yellow solid
18 1-Naphthalene C28H32N2O4S 492.10 73 Colorless oil

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Compounds 15 and 16 exhibit higher yields (83% and 67%) compared to methoxy-substituted 17 (76%), suggesting that electron-deficient sulfonyl chlorides react more efficiently with amines .
  • Steric Effects : The naphthalene group in compound 18 reduces yield (73%) due to increased steric hindrance during sulfonamide bond formation.
  • Physical State : Methoxy substitution (17) results in a solid, likely due to enhanced crystallinity from hydrogen bonding .

Morpholino-Thiophen Ethylamine Derivatives

Compounds sharing the morpholino-thiophen ethylamine backbone but differing in the sulfonamide/amide group include:

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number
Target Compound Benzenesulfonamide Not Provided ~400 (estimated) Not Provided
3-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide Benzamide C17H19ClN2O2S 350.9 946327-95-3
1-(3-Chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide Methanesulfonamide Not Provided Not Provided 946249-65-6

Key Observations :

  • Benzamide vs. Benzenesulfonamide : The benzamide analog (C17H19ClN2O2S, MW 350.9) has a lower molecular weight than the target compound (estimated ~400), likely due to the absence of a sulfonyl group and an additional oxygen atom in the sulfonamide .

Derivatives with Additional Functional Groups

Compounds with modified side chains or heterocycles:

Compound Name Additional Groups Molecular Formula Molecular Weight CAS Number
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Furan-3-yl, hydroxy C17H16ClNO5S2 413.9 2034264-98-5
3-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide 2-Hydroxyethoxy, methyl C15H18ClNO4S2 375.9 2034366-63-5

Key Observations :

  • Steric and Electronic Effects : The furan and hydroxy groups in the first compound (MW 413.9) may introduce steric bulk and hydrogen-bonding sites, affecting pharmacokinetics .

Biological Activity

3-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzenesulfonamide backbone with a chloro substituent and a morpholino group linked to a thiophene moiety. The structural formula can be represented as follows:

C12H14ClN3O2S\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. They act by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cell proliferation in cancer cell lines. For instance, it has been tested against breast cancer (MDA-MB-231) and prostate cancer (PC-3ML) cells, where it demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism appears to involve induction of apoptosis and inhibition of cell migration.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110Induction of apoptosis
PC-3ML5Inhibition of invasion

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It can act as a ligand for certain receptors, altering their activity and influencing cellular signaling pathways.
  • Oxidative Stress Induction : The presence of the thiophene ring may enhance reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.

Study 1: In Vitro Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those reported for standard chemotherapeutics.

Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy was tested against common pathogens such as E. coli and S. aureus. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a new antimicrobial agent.

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